molecular formula C25H36O4Si2 B038454 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one CAS No. 121714-18-9

3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one

Cat. No.: B038454
CAS No.: 121714-18-9
M. Wt: 456.7 g/mol
InChI Key: HQLRKZSMYDILQZ-UHFFFAOYSA-N
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Description

3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one is a xanthen-9-one derivative characterized by bulky tert-butyl(dimethyl)silyl (TBS) ether groups at the 3- and 6-positions of the xanthene core. These silyl protecting groups enhance lipophilicity and stability under basic conditions, making the compound valuable in organic synthesis and medicinal chemistry. The xanthen-9-one scaffold itself is a tricyclic aromatic system with a ketone group at position 9, known for its diverse biological activities, including enzyme inhibition and antioxidant properties .

Properties

IUPAC Name

3,6-bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4Si2/c1-24(2,3)30(7,8)28-17-11-13-19-21(15-17)27-22-16-18(12-14-20(22)23(19)26)29-31(9,10)25(4,5)6/h11-16H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLRKZSMYDILQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376701
Record name 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121714-18-9
Record name 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBSCl) under inert atmosphere. A representative procedure involves:

ComponentQuantityRole
3,6-Dihydroxyxanthen-9-one1.00 equivSubstrate
TBSCl2.20–2.50 equivSilylating agent
Imidazole4.00–5.00 equivBase (scavenges HCl)
DMF or DCM0.1–0.5 MSolvent
Reaction Temperature23–40°CTime: 12–24 hours

Mechanistic Insight : Imidazole deprotonates the hydroxyl groups, facilitating nucleophilic attack on TBSCl. The bulky tert-butyl groups hinder over-silylation at other positions.

Workup and Isolation

Post-reaction, the mixture is quenched with ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated. Crude yields typically range from 70–85% before purification.

Purification via Column Chromatography

Silica gel chromatography (hexane/ethyl acetate gradient) resolves the product from unreacted TBSCl and di-silylated byproducts. Critical parameters include:

  • Column Loading : Adsorption of the crude product onto silica gel (1:10 w/w ratio) prior to loading.

  • Elution Gradient : 5–20% ethyl acetate in hexane yields optimal separation, with Rf ≈ 0.3–0.4 (TLC monitoring).

  • Recovery : Isolated yields after purification range from 50–65%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (CDCl3, 600 MHz) :

    • δ 0.25 (s, 12H, Si(CH3)2).

    • δ 1.05 (s, 18H, C(CH3)3).

    • δ 6.45–8.10 (m, 6H, aromatic protons).

  • 13C NMR (CDCl3, 150 MHz) :

    • δ 18.2 (Si(CH3)2).

    • δ 25.8 (C(CH3)3).

    • δ 110–160 (aromatic carbons).

  • IR (ATR) : 1250 cm⁻¹ (Si-C), 1100 cm⁻¹ (Si-O-Ar).

Physical Properties

PropertyValue
Molecular FormulaC25H36O4Si2
Molecular Weight456.72 g/mol
Density1.042 g/cm³
Boiling Point475.2°C (760 mmHg)
Flash Point200.4°C

Optimization and Troubleshooting

Yield Enhancement Strategies

  • Excess TBSCl : Using 2.5 equiv of TBSCl drives the reaction to completion, mitigating steric hindrance from the first silyl group.

  • Catalytic DMAP : Adding 0.1 equiv of 4-dimethylaminopyridine (DMAP) accelerates silylation by 30–40%.

Common Pitfalls

  • Hydrolysis Risk : Residual moisture converts TBSCl to tert-butyldimethylsilanol, reducing yields. Rigorous solvent drying (molecular sieves) is essential.

  • Byproduct Formation : Mono-silylated intermediates (Rf ≈ 0.2) require careful chromatographic separation.

Applications and Downstream Modifications

The TBS-protected xanthone serves as a precursor for:

  • Fluorescent Probes : Deprotection with tetra-n-butylammonium fluoride (TBAF) yields 3,6-dihydroxyxanthen-9-one, a fluorophore for metal ion sensing.

  • Photodynamic Therapy Agents : Functionalization at the 9-position introduces targeting moieties (e.g., peptides) .

Chemical Reactions Analysis

TAK-677 undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one serves as a versatile building block in organic chemistry. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Key Reactions:

  • Substitution Reactions: The silyl ether groups can be replaced with other functional groups under appropriate conditions, facilitating the creation of derivatives with tailored properties.
  • Oxidation and Reduction: The compound can participate in redox reactions, allowing for the modification of its functional groups to enhance reactivity or stability.

Material Science

In material science, this compound has been explored for its potential use in creating advanced materials such as polymers and nanocomposites. Its unique structure contributes to improved mechanical properties and thermal stability.

Applications:

  • Nanocomposites: Incorporation into polymer matrices to enhance mechanical strength and thermal resistance.
  • Coatings: Development of protective coatings that leverage the compound's chemical stability.

Biomedical Applications

Emerging research has indicated potential biomedical applications for this compound, particularly in drug development and delivery systems.

Case Studies:

  • Drug Development: Preliminary studies suggest that derivatives of this compound may exhibit activity against specific biological targets, including enzymes involved in metabolic pathways.
  • Drug Delivery Systems: The compound's silyl groups may facilitate the formulation of drug delivery systems that improve bioavailability and target specificity.

Data Tables

Application AreaDescriptionExamples/Notes
Organic SynthesisBuilding block for complex organic moleculesSubstitution reactions
Material ScienceDevelopment of advanced materialsNanocomposites and coatings
Biomedical ResearchPotential drug development and delivery systemsActivity against metabolic enzymes

Mechanism of Action

TAK-677 exerts its effects by binding to β3-adrenergic receptors, which are primarily found in adipose tissue and skeletal muscle. Upon binding, TAK-677 activates these receptors, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in enhanced lipolysis and thermogenesis, contributing to increased energy expenditure and fat oxidation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one and their substituents:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound TBS-O- (3,6) ~542.9* High lipophilicity, acid-labile silyl groups
3,6-Dihydroxy-xanthen-9-one (CAS 1214-24-0) -OH (3,6) 228.2 Polar, prone to oxidation/metabolism
3,6-Bis(dimethylamino)-9H-xanthen-9-one -N(CH₃)₂ (3,6) 280.4 Basic amino groups, air-sensitive
3,6-Dimethoxy-9H-xanthen-9-one (CAS 15007-07-5) -OCH₃ (3,6) 256.3 Moderate lipophilicity, electron-donating
3,6-Dimethylxanthone (CAS 19814-69-8) -CH₃ (3,6) 224.3 Low steric hindrance, hydrophobic

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity : The TBS-protected compound exhibits significantly higher lipophilicity than hydroxyl- or methoxy-substituted analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Electronic Effects : Electron-withdrawing ketone and silyl ether groups contrast with electron-donating -N(CH₃)₂ or -OCH₃, altering reactivity in synthetic applications .

Stability Comparison :

  • Silyl ethers offer superior stability under basic conditions compared to amino or hydroxyl groups.
  • Amino derivatives (e.g., -N(CH₃)₂) are susceptible to oxidation, as seen in color changes upon air exposure .

Physicochemical Properties

Property 3,6-Bis(TBS-O-)xanthen-9-one 3,6-Dihydroxy-xanthen-9-one 3,6-Bis(dimethylamino)-xanthen-9-one
LogP (Predicted) ~6.5 ~1.8 ~2.5
Solubility in H₂O Low Moderate Low (basic conditions increase)
Melting Point Not reported >220°C (decomposes) Brown solid, mp not reported

Biological Activity

3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one is a synthetic compound derived from xanthone, a class of organic compounds known for their diverse biological activities. The incorporation of tert-butyl(dimethyl)silyl groups enhances the compound's stability and solubility, potentially influencing its biological interactions. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H38O4Si2C_{22}H_{38}O_4Si_2. The structural features include:

  • Xanthone Core : The xanthone moiety is known for its ability to interact with various biological targets.
  • Silyl Groups : The presence of tert-butyl(dimethyl)silyl groups increases lipophilicity, which may enhance membrane permeability.
PropertyValue
Molecular Weight414.73 g/mol
SolubilitySoluble in organic solvents (e.g., DMSO)
Melting PointNot specified

Antioxidant Activity

Research indicates that xanthones possess significant antioxidant properties. Studies have shown that derivatives like this compound can scavenge free radicals and reduce oxidative stress in cells. This activity may be attributed to the electron-rich nature of the xanthone structure.

Anticancer Potential

Xanthones are noted for their anticancer effects. In vitro studies suggest that this compound exhibits cytotoxicity against various cancer cell lines. Mechanisms proposed include:

  • Induction of apoptosis
  • Inhibition of cell proliferation
  • Modulation of signaling pathways related to cancer growth

Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptotic markers, indicating its potential as an anticancer agent.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed activity against several bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways.

The biological activities of this compound are likely mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : By acting as a scavenger of ROS, the compound may protect cells from oxidative damage.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at specific phases, leading to reduced proliferation.
  • Signal Transduction Pathway Alteration : The compound may influence pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals ,
AnticancerInduction of apoptosis in MCF-7 cells ,
AntimicrobialActivity against Gram-positive and Gram-negative bacteria ,

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation risks during synthesis or purification steps .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as silyl ether derivatives can hydrolyze to form irritants .
  • First Aid : For skin exposure, wash immediately with soap and water; for eye contact, flush with water for 15 minutes and consult a physician .
  • Waste Disposal : Segregate halogenated waste (e.g., from iodination steps) and follow institutional guidelines for silyl-containing compounds .

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Answer :

  • Stepwise Protection : Start with xanthen-9-one derivatives. Protect hydroxyl groups using tert-butyl(dimethyl)silyl (TBS) chloride in anhydrous dichloromethane with imidazole as a base. Monitor reaction progress via TLC (mobile phase: ethyl acetate/hexanes) .
  • Oxidation/Reduction : For intermediates, employ controlled redox cycling (e.g., iodine-mediated oxidation in N-methyl-2-pyrrolidinone (NMP) at 110°C) to avoid over-oxidation .
  • Example Protocol :
StepReagents/ConditionsMonitoring Method
SilylationTBSCl, imidazole, DCM, 0°C → RTTLC (Rf shift)
OxidationI₂, Na₃PO₄, NMP, 110°CLCMS (280 nm absorbance)

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer :

  • ¹H-NMR : Confirm silyl ether peaks (δ 0.1–0.3 ppm for Si(CH₃)₂) and aromatic proton integration .
  • LCMS : Use a C18 column with a MeOH/water gradient (0.1% formic acid) to detect demethylated byproducts (e.g., m/z shifts ±14 Da) .
  • Elemental Analysis : Validate C, H, and Si content to confirm stoichiometry .

Advanced Research Questions

Q. How can chromatographic challenges during purification of this compound be mitigated?

  • Methodological Answer :

  • Byproduct Management : Use reductive amination (e.g., NaCNBH₃ in glacial acetic acid) to convert trimethylamine byproducts into separable derivatives .
  • Column Optimization : Employ silica gel with intermediate polarity (e.g., 2:2:1 ethyl acetate/hexanes/dichloromethane) for TLC-guided flash chromatography .
  • Scale Considerations : At <1 mmol scale, prioritize preparative HPLC over gravity columns to resolve closely eluting species .

Q. What strategies improve yield in large-scale synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Replace NMP with dimethylacetamide (DMAc) for better solubility and lower viscosity at scale .
  • Catalytic Efficiency : Optimize iodine stoichiometry (1.0–1.2 equiv.) to balance oxidation kinetics and side reactions .
  • Temperature Gradients : Gradually increase from 90°C to 110°C to minimize thermal degradation .

Q. How do structural modifications (e.g., substituent changes) affect the photophysical properties of xanthen-9-one derivatives?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., dimethylamino or triphenylsilyl substituents) and analyze UV-Vis absorption/emission spectra .
  • Data Example :
Substituent (X)λₐbs (nm)Reaction Time (hr)Yield (%)
O2806.597
CMe₂2909.086
SiMe₂3103.571
  • Mechanistic Insight : Electron-donating groups (e.g., -NMe₂) redshift absorption due to extended π-conjugation .

Q. How should researchers address contradictions in reported synthetic yields for similar xanthen-9-one derivatives?

  • Methodological Answer :

  • Variable Control : Replicate literature procedures while documenting exact reagent grades (e.g., NaCNBH₃ purity ≥95%), solvent dryness, and inert atmosphere conditions .
  • Byproduct Profiling : Use high-resolution MS to identify undocumented impurities (e.g., over-oxidized quinones) that may skew yield calculations .
  • Statistical Validation : Perform triplicate syntheses to assess reproducibility and report standard deviations .

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